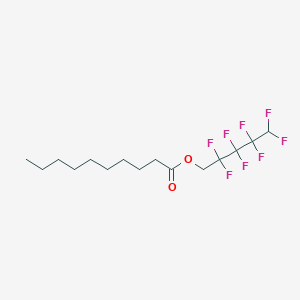
Decanoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Decanoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester typically involves the esterification of 2,2,3,3,4,4,5,5-Octafluoropentanol with decanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ester suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol, although the presence of fluorine atoms may influence the reaction conditions and outcomes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles replace the ester moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Decanoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and chemical stability.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its unique surface properties.
Mécanisme D'action
The mechanism by which Decanoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester exerts its effects is primarily related to its hydrophobicity and chemical stability. The multiple fluorine atoms create a highly non-polar surface, which can interact with other hydrophobic molecules or surfaces. This property is exploited in applications such as coatings and surfactants, where the compound can reduce surface tension and enhance water repellency.
Comparaison Avec Des Composés Similaires
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- Glycidyl 2,2,3,3,4,4,5,5-Octafluoropentyl ether
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Uniqueness: Decanoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester is unique due to its ester functional group, which imparts different reactivity compared to similar compounds with ether or alcohol groups. This difference in functional groups allows for distinct applications and chemical behaviors, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
18798-10-2 |
|---|---|
Formule moléculaire |
C15H22F8O2 |
Poids moléculaire |
386.32 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octafluoropentyl decanoate |
InChI |
InChI=1S/C15H22F8O2/c1-2-3-4-5-6-7-8-9-11(24)25-10-13(18,19)15(22,23)14(20,21)12(16)17/h12H,2-10H2,1H3 |
Clé InChI |
UAYJPUNXOMATLD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CCCCCCCCCC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Synonymes |
Decanoic acid 2,2,3,3,4,4,5,5-octafluoropentyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















